molecular formula C21H21NO3 B2954957 2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid CAS No. 895966-49-1

2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Cat. No.: B2954957
CAS No.: 895966-49-1
M. Wt: 335.403
InChI Key: RRBQWHGTQDBCNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a high-purity chemical compound intended for research applications. This quinoline-4-carboxylic acid derivative is part of a class of compounds investigated for their role as potential inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway . Inhibition of DHODH induces pyrimidine depletion, which can halt cell cycle progression and has been explored as a therapeutic strategy in areas such as cancer research and immunology . The compound features a strategic 4-isopropoxyphenyl substituent, a modification designed to optimize interactions within the enzyme's binding pocket and improve drug-like properties compared to earlier inhibitors . Researchers can utilize this compound in biochemical assays, enzyme inhibition studies, and cellular models to further investigate the mechanisms of pyrimidine metabolism and cell proliferation. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the Safety Data Sheet (SDS) and the lot-specific Certificate of Analysis (COA) for detailed safety information, handling procedures, and analytical data.

Properties

IUPAC Name

6,8-dimethyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-12(2)25-16-7-5-15(6-8-16)19-11-18(21(23)24)17-10-13(3)9-14(4)20(17)22-19/h5-12H,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBQWHGTQDBCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OC(C)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory effects. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₂
  • Molecular Weight : 290.35 g/mol

This compound belongs to the quinoline class, which is known for a variety of pharmacological effects.

Biological Activity Overview

Recent studies have explored the biological activities of quinoline derivatives, including this compound. The following sections summarize key findings related to its anticancer and anti-inflammatory properties.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µg/ml)Reference
HepG2 (Liver Cancer)7.7
HCT116 (Colon Cancer)14.2
MDA-MB-468 (Breast Cancer)Not specified

In these studies, the compound was found to exhibit IC50 values comparable to established anticancer drugs such as 5-fluorouracil and afatinib, indicating its potential as a therapeutic agent.

The mechanism through which this compound exerts its anticancer effects may involve the inhibition of key pathways such as the epidermal growth factor receptor (EGFR) signaling pathway. Molecular docking studies suggest that it interacts effectively with the EGFR kinase domain, potentially blocking its activity and leading to reduced tumor growth .

Anti-inflammatory Activity

In addition to its anticancer properties, there is evidence that quinoline derivatives can also possess anti-inflammatory effects. Studies have shown that compounds similar to this compound inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.

Table 2: Anti-inflammatory Activity

CompoundNO Inhibition (%)Reference
This compoundSignificant
Control (1400 W)100

The inhibition of NO production suggests that this compound may act through mechanisms involving the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory responses .

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives in clinical settings:

  • Case Study on Liver Cancer : A study involving HepG2 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, supporting its potential as an effective liver cancer therapeutic .
  • Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced swelling and inflammatory markers compared to control groups, indicating its therapeutic potential in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in the substituent at the phenyl ring (position 2) and the quinoline core. Key structural and functional differences are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula MW (g/mol) Substituent at Position 2 Key Properties/Notes
2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (895966-49-1) C₂₁H₂₁NO₃ 335.4 4-isopropoxyphenyl Moderate lipophilicity (isopropoxy group)
2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (351357-29-4) C₁₉H₁₇NO₃ 307.3 4-methoxyphenyl Higher solubility (smaller methoxy group); MP: 239°C
2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (438230-44-5) C₂₀H₁₉NO₃ 321.4 4-ethoxyphenyl Intermediate lipophilicity
2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (932886-65-2) C₂₂H₂₃NO₃ 349.4 4-isobutoxyphenyl Increased steric bulk
2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid (342017-99-6) C₁₈H₁₄BrNO₂ 362.2 4-bromophenyl Potential for cross-coupling reactions (bromo group)
6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid (932928-90-0) C₂₁H₂₁NO₃ 335.4 2-propoxyphenyl Positional isomer (propoxy at position 2)
2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid (897554-25-5) C₁₅H₁₅NO₂ 241.3 Cyclopropyl Smaller substituent; reduced MW

Key Observations:

Bromophenyl (362.2 g/mol): The bromine atom adds polarizability, which may enhance binding to hydrophobic protein pockets .

Synthetic Utility: The bromophenyl analog (CAS 342017-99-6) is a candidate for Suzuki-Miyaura cross-coupling reactions to generate diverse derivatives . Ethyl and methyl esters of similar quinoline-4-carboxylic acids (e.g., ) are intermediates for synthesizing oxadiazole derivatives, highlighting their role in drug development .

Structural Isomerism :

  • The 2-propoxyphenyl isomer (CAS 932928-90-0) demonstrates how substituent position affects molecular geometry and intermolecular interactions .

Pharmacological Potential:

  • Quinoline derivatives are explored for antimicrobial and anticancer activity.
  • The carboxylic acid group at position 4 enables salt formation or conjugation with other pharmacophores, enhancing drug-like properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.